2-(Cyanomethyl)pyridine-4-carboxylic acid
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Overview
Description
2-(Cyanomethyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanopyridine with formaldehyde and a suitable base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(Cyanomethyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyanomethyl)pyridine-3-carboxylic acid
- 2-(Cyanomethyl)pyridine-5-carboxylic acid
- 2-(Cyanomethyl)pyridine-6-carboxylic acid
Uniqueness
2-(Cyanomethyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(cyanomethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c9-3-1-7-5-6(8(11)12)2-4-10-7/h2,4-5H,1H2,(H,11,12) |
InChI Key |
MRAMJRHIUKIXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CC#N |
Origin of Product |
United States |
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